

In-Depth Technical Guide: 2-Phenoxy-1-phenylethanol-d1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phenoxy-1-phenylethanol-d1*

Cat. No.: *B12392367*

[Get Quote](#)

CAS Number: 2098469-11-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenoxy-1-phenylethanol-d1**, a deuterated isotopologue of 2-Phenoxy-1-phenylethanol. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information, including physical and chemical properties, synthesis protocols, and applications with a focus on its use as a research tool.

Chemical Identity and Properties

2-Phenoxy-1-phenylethanol-d1 is the deuterium-labeled version of 2-Phenoxy-1-phenylethanol. The deuterium atom is located at the C1 position of the ethanol backbone. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis.

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	2098469-11-3	MedChemExpress
Molecular Formula	C ₁₄ H ₁₃ DO ₂	MedChemExpress[1]
Molecular Weight	215.27 g/mol	MedChemExpress[1]
Appearance	Solid	Sigma-Aldrich
Storage Temperature	Room Temperature, Sealed in Dry Conditions	Sigma-Aldrich
Purity	Typically ≥97%	Sigma-Aldrich

Table 2: Computed Properties of 2-Phenoxy-1-phenylethanol (Non-deuterated)

Property	Value	Source
Molecular Weight	214.26 g/mol	PubChem
XLogP3	2.7	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	214.099379685	PubChem
Topological Polar Surface Area	29.5 Å ²	PubChem
Heavy Atom Count	16	PubChem

Synthesis

The synthesis of **2-Phenoxy-1-phenylethanol-d1** is analogous to its non-deuterated counterpart, with the key difference being the use of a deuterated reducing agent in the final step. The general synthetic strategy involves a two-step process:

- Etherification: Synthesis of the ketone precursor, 2-phenoxy-1-phenylethanone, via the reaction of 2-bromoacetophenone with phenol.
- Reduction: Reduction of the ketone to the corresponding alcohol using a deuterated hydride source.

Experimental Protocol: Synthesis of 2-Phenoxy-1-phenylethanone (Precursor)

A commonly documented method for the synthesis of the ketone precursor is the etherification of 2-bromoacetophenone with phenol.

Materials:

- 2-bromoacetophenone
- Phenol
- Potassium carbonate (K_2CO_3)
- Acetone
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

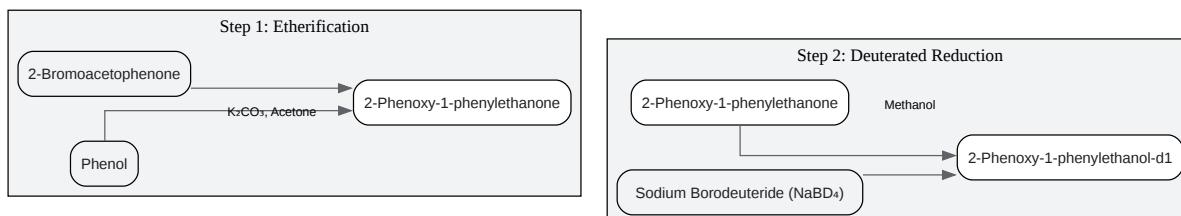
Procedure:

- To a solution of phenol in acetone, add potassium carbonate.
- Add 2-bromoacetophenone to the mixture.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure 2-phenoxy-1-phenylethanone.

Proposed Experimental Protocol: Synthesis of 2-Phenoxy-1-phenylethanol-d1

The synthesis of the deuterated compound is achieved by the reduction of 2-phenoxy-1-phenylethanone using sodium borodeuteride (NaBD_4).


Materials:

- 2-phenoxy-1-phenylethanone
- Sodium borodeuteride (NaBD_4)
- Methanol (MeOH)
- Saturated aqueous ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$) solution
- Chloroform (CHCl_3)

Procedure:

- Dissolve 2-phenoxy-1-phenylethanone (e.g., 2.5 g, 11 mmol) in methanol (e.g., 100 ml) in a round-bottom flask.
- Cool the solution in an ice bath.

- Carefully add sodium borodeuteride (e.g., 0.24 g, 5.5 mmol) in small portions to the stirred solution.
- Stir the reaction mixture for approximately 2 hours at room temperature.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Quench the reaction by adding a saturated aqueous solution of ammonium sulfate (e.g., 200 ml).
- Extract the product with chloroform (e.g., 2 x 200 ml).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **2-Phenoxy-1-phenylethanol-d1**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Phenoxy-1-phenylethanol-d1**.

Applications in Research

The primary application of **2-Phenoxy-1-phenylethanol-d1** is as an internal standard for the quantification of its non-deuterated analogue in various biological and chemical matrices using

mass spectrometry-based techniques such as GC-MS and LC-MS.[\[1\]](#)

The non-deuterated compound, 2-Phenoxy-1-phenylethanol, is extensively used as a model compound in lignin research. Lignin is a complex polymer found in plant cell walls, and its depolymerization is a key challenge in the production of biofuels and other valuable chemicals from biomass. 2-Phenoxy-1-phenylethanol contains the β -O-4 aryl ether linkage, which is the most abundant linkage in lignin.

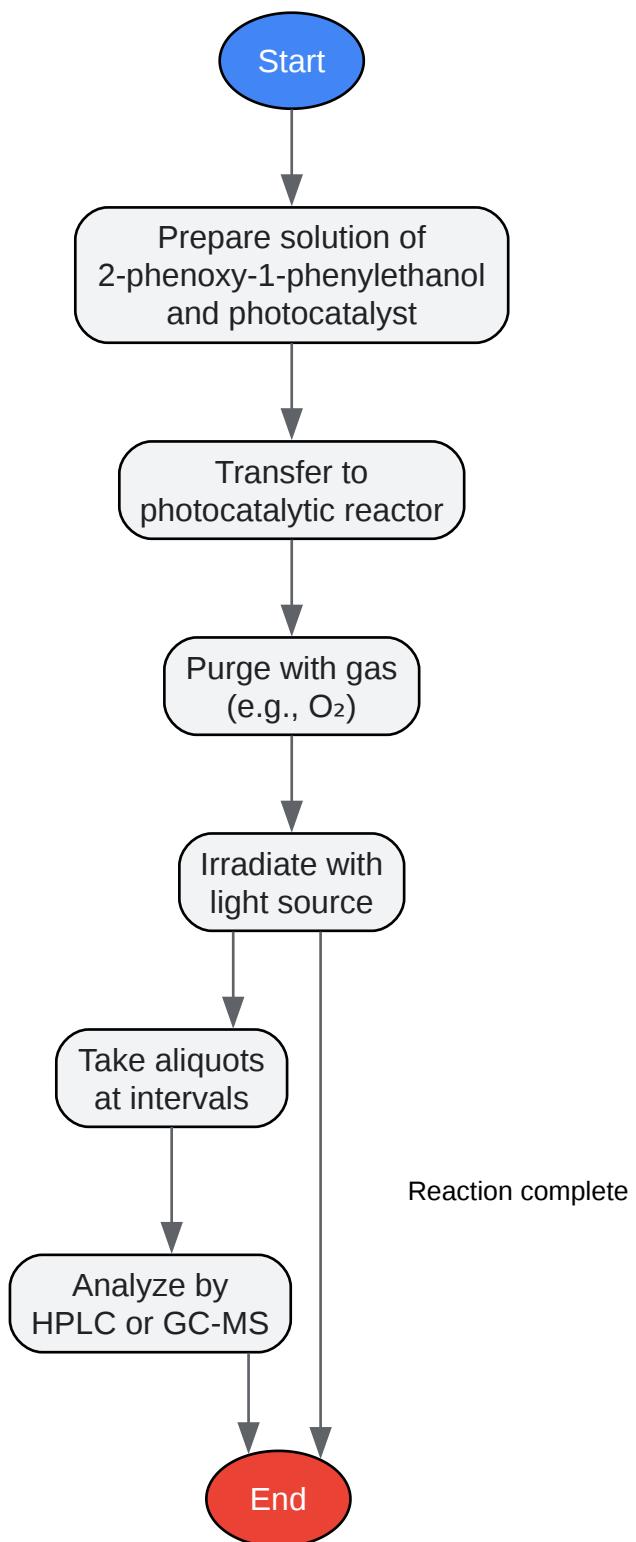
Lignin Depolymerization Studies

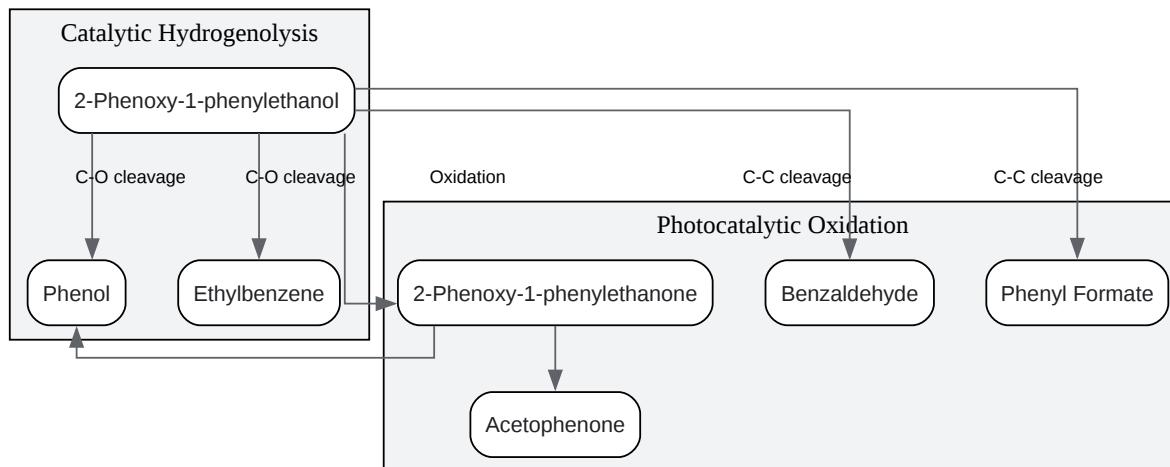
2-Phenoxy-1-phenylethanol serves as a simplified model to study the cleavage of the β -O-4 linkage under various catalytic conditions.

Objective: To cleave the C-O ether bond to produce monomeric aromatic compounds.

General Experimental Protocol:

- A solution of 2-phenoxy-1-phenylethanol in a suitable solvent (e.g., ethyl acetate, 1,4-dioxane, or methanol) is prepared.
- A heterogeneous catalyst (e.g., copper-based, Ru/C, or Ni-based) is added to the solution.
- The reaction is carried out in a high-pressure autoclave under a hydrogen atmosphere (e.g., 25 bar).
- The mixture is heated to a specific temperature (e.g., 150 °C) and stirred for a defined period (e.g., 21 hours).
- After cooling, the catalyst is removed by filtration.
- The liquid products are analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of products such as phenol and ethylbenzene.


Table 3: Representative Conditions for Catalytic Hydrogenolysis


Parameter	Condition
Substrate	2-phenoxy-1-phenylethanol
Catalyst	Copper on alumina (CuO/ γ -Al ₂ O ₃)
Solvent	Ethyl acetate
H ₂ Pressure	25 bar
Temperature	150 °C
Reaction Time	21 hours

Objective: To selectively oxidize the alcohol group and/or cleave the C-C or C-O bonds using light and a photocatalyst.

General Experimental Protocol:

- A solution of 2-phenoxy-1-phenylethanol in a suitable solvent (e.g., acetonitrile) is prepared.
- A photocatalyst (e.g., crystalline carbon nitride) is suspended in the solution.
- The mixture is transferred to a photocatalytic reactor and purged with an appropriate gas (e.g., oxygen).
- The reaction is initiated by irradiating the mixture with a light source (e.g., a xenon lamp).
- Aliquots are taken at different time intervals and analyzed by High-Performance Liquid Chromatography (HPLC) or GC-MS to monitor the degradation of the starting material and the formation of products like benzaldehyde and phenyl formate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Phenoxy-1-phenylethanol-d1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12392367#2-phenoxy-1-phenylethanol-d1-cas-number-2098469-11-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com